1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methylpent-4-yn-2-yl group. This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-methylpent-4-yn-2-yl group. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, though specific industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the alkyne group.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the alkyne group play crucial roles in its biological activity. The compound’s effects are mediated through binding to target proteins and modulating their functions .
Comparison with Similar Compounds
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives:
Properties
CAS No. |
89017-50-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(3-methylpent-4-yn-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-4-7(2)8(3)11-9(12)5-6-10(11)13/h1,7-8H,5-6H2,2-3H3 |
InChI Key |
USFBMAVIMPGALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C(C)N1C(=O)CCC1=O |
Origin of Product |
United States |
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